molecular formula C43H58O3 B13834825 Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl- CAS No. 111850-25-0

Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-

Cat. No.: B13834825
CAS No.: 111850-25-0
M. Wt: 622.9 g/mol
InChI Key: PRMDDINQJXOMDC-UHFFFAOYSA-N
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Description

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] is a complex organic compound known for its unique structure and properties. It is a phenolic compound with multiple phenol groups attached to a central carbon atom, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] typically involves the reaction of phenol derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Phenolic compounds are known for undergoing electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and as a potential antioxidant.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects, is ongoing.

    Industry: It is employed as a stabilizer in polymers and as an additive in lubricants and coatings to enhance performance and durability.

Mechanism of Action

The mechanism by which Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] exerts its effects involves interactions with various molecular targets. Its phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This property is particularly valuable in preventing oxidative damage in biological systems and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-isopropylidenedi-:

    Phenol, 4-(1-methyl-1-phenylethyl)-: This compound shares the phenolic structure but has different substituents on the aromatic ring.

Uniqueness

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] is unique due to its specific arrangement of phenolic groups and the central carbon atom, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

CAS No.

111850-25-0

Molecular Formula

C43H58O3

Molecular Weight

622.9 g/mol

IUPAC Name

4-[4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol

InChI

InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3

InChI Key

PRMDDINQJXOMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O

Origin of Product

United States

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